molecular formula C8H14OSi B1330154 Trivinylethoxysilane CAS No. 70693-56-0

Trivinylethoxysilane

Cat. No.: B1330154
CAS No.: 70693-56-0
M. Wt: 154.28 g/mol
InChI Key: FBGNFSBDYRZOSE-UHFFFAOYSA-N
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Description

Trivinylethoxysilane is an organosilicon compound with the molecular formula C8H14OSi . It is a colorless liquid known for its bifunctional nature, featuring both vinyl groups and hydrolytically sensitive ethoxysilyl groups . This compound is widely used as a crosslinking agent in various industrial applications due to its ability to form strong silicon-oxygen-silicon bonds.

Mechanism of Action

Target of Action

Trivinylethoxysilane, like other organosilicon compounds, primarily interacts with various materials at a molecular level. It’s often used as a chemical intermediate . .

Mode of Action

The mode of action of this compound is not well-documented. As an organosilicon compound, it’s likely that it undergoes reactions typical of this class of compounds, such as hydrolysis, condensation, and polymerization. These reactions can result in changes to the material properties, such as altering surface characteristics or bonding structures .

Result of Action

The results of this compound’s action are largely dependent on its application. In general, organosilicon compounds can modify material properties, such as hydrophobicity, chemical resistance, and surface bonding characteristics . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can trigger hydrolysis reactions. Additionally, temperature and pH can also impact the reactivity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trivinylethoxysilane can be synthesized through the hydrosilylation reaction of vinylsilane with ethoxy groups. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions . The general reaction scheme is as follows:

Vinylsilane+Ethoxy groupsPt catalystThis compound\text{Vinylsilane} + \text{Ethoxy groups} \xrightarrow{\text{Pt catalyst}} \text{this compound} Vinylsilane+Ethoxy groupsPt catalyst​this compound

Industrial Production Methods

In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves continuous feeding of reactants and catalysts, maintaining optimal reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Trivinylethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Addition Reactions: The vinyl groups can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Acids or Bases: To catalyze hydrolysis and condensation reactions.

    Radical Initiators: For addition reactions involving vinyl groups.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trivinylethoxysilane is unique due to its combination of vinyl and ethoxysilyl groups, providing both reactivity and hydrolytic sensitivity. This dual functionality makes it particularly effective as a crosslinking agent in various industrial and research applications .

Properties

IUPAC Name

tris(ethenyl)-ethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGNFSBDYRZOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072109
Record name Silane, triethenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70693-56-0
Record name Triethenylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70693-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethenylethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethenylethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, triethenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does Trivinylethoxysilane interact differently with oxidized silicon and aluminum surfaces?

A: The research paper [] investigates the interaction of this compound (TVES) with oxidized silicon and aluminum surfaces using surface-sensitive techniques. The results indicate that while TVES does not chemically interact with oxidized silicon surfaces under vacuum, it successfully adsorbs onto oxidized aluminum surfaces. This difference in reactivity is attributed to the differing Brønsted acid properties of the oxide surfaces and the role of physisorbed water molecules. In essence, the oxidized aluminum surface provides a more favorable chemical environment for TVES adsorption compared to the relatively inert oxidized silicon surface.

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